5-amino-N,N,2-trimethylbenzamide

Übersicht

Beschreibung

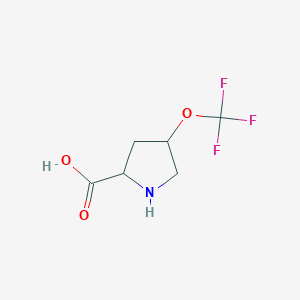

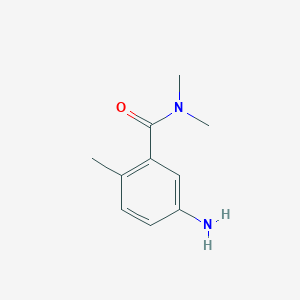

5-amino-N,N,2-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for research purposes .

Molecular Structure Analysis

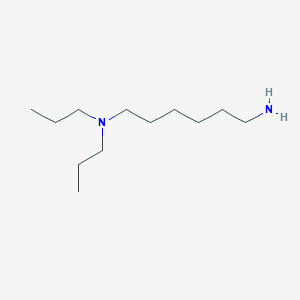

The molecular structure of this compound consists of a benzamide core with an amino group at the 5-position and two methyl groups attached to the nitrogen . The InChI string representation of its structure isInChI=1S/C10H14N2O/c1-7-4-5-8 (11)6-9 (7)10 (13)12 (2)3/h4-6H,11H2,1-3H3 .

Wissenschaftliche Forschungsanwendungen

Pharmacology and Toxicology of Novel Synthetic Opioids

- A detailed review on non-fentanil novel synthetic opioids, focusing on chemistry and pharmacology, highlights the significance of compounds like U-47700, which shares a similar chemical backbone with N-substituted benzamides. These studies underscore the importance of tracking emerging psychoactive substances and the role of international early warning systems in facilitating responsive action for detailed risk assessments. The research emphasizes the need for preemptive research to provide pharmacokinetic data for early detection in toxicological samples (Sharma et al., 2018).

Antioxidant and Anti-inflammatory Properties

- Investigations into compounds like chlorogenic acid (CGA), which shares structural similarities with benzamide derivatives, have demonstrated significant biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective actions. These studies suggest that compounds with such structural features could be explored for their therapeutic potential in managing oxidative stress and inflammation-related conditions (Naveed et al., 2018).

Neurochemical Control and Aggressive Behavior

- Research focusing on the neurochemical control of aggressive behavior has identified critical roles for neurotransmitters and their pathways, implicating compounds that could influence serotonin, dopamine, and γ-aminobutyric acid (GABA) systems. Such studies are crucial for understanding the pharmacotherapeutic targets for managing aggressive outbursts and related neuropsychiatric conditions (Miczek et al., 2002).

Wirkmechanismus

Target of Action

The primary target of 5-amino-N,N,2-trimethylbenzamide, also known as Trimethobenzamide, is the D2 receptor . This receptor plays a crucial role in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is involved in the control of nausea and vomiting .

Mode of Action

Trimethobenzamide acts as an antagonist of the D2 receptor . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .

Biochemical Pathways

It is known that the compound’s action primarily involves thechemoreceptor trigger zone (CTZ) . This area in the medulla oblongata is responsible for inducing nausea and vomiting when stimulated. By acting on the D2 receptors in this zone, Trimethobenzamide can inhibit these emetic impulses .

Pharmacokinetics

The pharmacokinetic properties of Trimethobenzamide include its absorption, distribution, metabolism, and excretion (ADME). The compound has a relative bioavailability of 100% when administered in capsule form compared to solution . The compound’s half-life is approximately 7 to 9 hours , and it is excreted through urine (30-50%) and feces .

Result of Action

The primary result of Trimethobenzamide’s action is the prevention of nausea and vomiting . By acting as an antagonist of the D2 receptor in the CTZ, it inhibits the transmission of emetic impulses, thereby suppressing the urge to vomit .

Eigenschaften

IUPAC Name |

5-amino-N,N,2-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHNFFPYLDLPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303124 | |

| Record name | 5-Amino-N,N,2-trimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130370-03-5 | |

| Record name | 5-Amino-N,N,2-trimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N,2-trimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

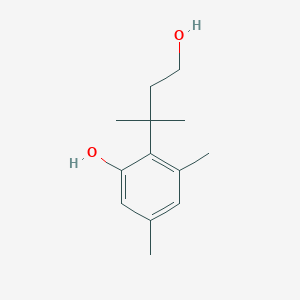

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

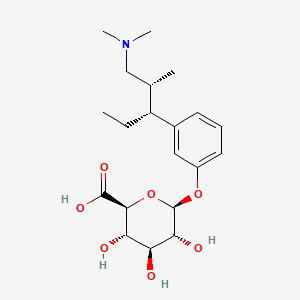

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)

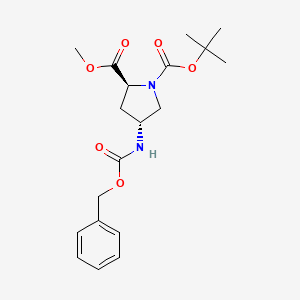

![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)